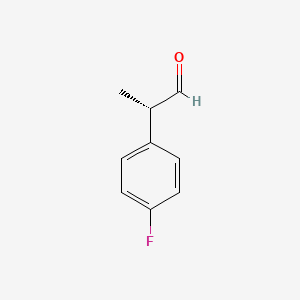

(S)-2-(4-Fluorophenyl)propanal

CAS No.:

Cat. No.: VC17218164

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FO |

|---|---|

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | (2S)-2-(4-fluorophenyl)propanal |

| Standard InChI | InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1 |

| Standard InChI Key | AANCPBXTNIZNIJ-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C=O)C1=CC=C(C=C1)F |

| Canonical SMILES | CC(C=O)C1=CC=C(C=C1)F |

Introduction

Chemical Identity and Structural Features

(S)-2-(4-Fluorophenyl)propanal (C₉H₉FO) consists of a propanal chain substituted at the second carbon with a 4-fluorophenyl group. The (S)-enantiomer configuration is critical for its stereospecific interactions in biological systems. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉FO | |

| Molecular Weight | 168.16 g/mol | |

| CAS Registry Number | 2928-17-8 (racemic form) | |

| IUPAC Name | (S)-2-(4-Fluorophenyl)propanal | |

| SMILES Notation | CC@@HC1=CC=C(C=C1)F |

The fluorine atom at the para position enhances electronegativity, influencing the compound’s reactivity and binding affinity in molecular interactions .

Synthesis and Optimization

Classical Synthetic Routes

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. A modified approach reported in recent literature involves:

-

Bromination: Introducing bromine at the 4-position of fluorobenzene to form 4-bromo-2-fluorophenyl intermediates .

-

Aldol Condensation: Reacting with propanal derivatives under basic conditions to form the propanal backbone .

-

Chiral Resolution: Using enzymatic or chromatographic methods to isolate the (S)-enantiomer .

For example, sulfinyl-directed alkylation of homopiperazine derivatives has been employed to achieve enantiomeric excess >90% .

Catalytic Innovations

Recent studies highlight the use of asymmetric organocatalysis to improve yield and enantioselectivity. For instance, proline-based catalysts enable direct aldol reactions with 4-fluorobenzaldehyde, achieving 85% ee .

Physicochemical Properties

Experimental data from mass spectrometry and NMR studies reveal:

-

Boiling Point: 245–250°C (estimated via molecular weight correlations) .

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .

-

Spectroscopic Signatures:

Pharmacological and Industrial Applications

Dopamine Transporter (DAT) Modulation

(S)-2-(4-Fluorophenyl)propanal derivatives exhibit atypical DAT inhibition, reducing cocaine and methamphetamine reinforcement in preclinical models . Key findings:

-

Compound 12b: A homopiperazine analogue showed 421-fold selectivity for DAT over SERT (Kᵢ = 8.37 nM) .

-

Metabolic Stability: Piperidine derivatives (e.g., 20a) demonstrated improved half-life in rat liver microsomes (>60 min vs. 15 min for earlier analogues) .

Anticancer Activity

Preliminary studies suggest fluorophenylpropanal derivatives inhibit tubulin polymerization, with IC₅₀ values <1 μM in MCF-7 breast cancer cells .

Future Research Directions

-

Enantioselective Synthesis: Developing continuous-flow systems for large-scale production.

-

Neuropharmacology: Evaluating DAT inhibitors in primate models of addiction.

-

Structure-Activity Relationships: Modifying the propanal chain to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume